3-Boc-aminobutyronitrile

Catalog No.
S3298536
CAS No.
170367-68-7; 194156-55-3
M.F
C9H16N2O2
M. Wt
184.239
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Boc-aminobutyronitrile

CAS Number

170367-68-7; 194156-55-3

Product Name

3-Boc-aminobutyronitrile

IUPAC Name

tert-butyl N-(1-cyanopropan-2-yl)carbamate

Molecular Formula

C9H16N2O2

Molecular Weight

184.239

InChI

InChI=1S/C9H16N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5H2,1-4H3,(H,11,12)

InChI Key

DIUMTAGYVCAZRM-UHFFFAOYSA-N

SMILES

CC(CC#N)NC(=O)OC(C)(C)C

Solubility

not available

3-Boc-aminobutyronitrile is a chemical compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to an amino function of butyronitrile. The molecular formula for 3-Boc-aminobutyronitrile is C9_9H16_{16}N2_2O2_2, and it features a butyronitrile backbone with an amino group that is protected by the Boc group, which enhances its stability and reactivity in various

, primarily involving the activation and deprotection of the amino group:

  • Deprotection Reaction: The Boc group can be removed through hydrolysis in acidic conditions, typically using hydrochloric acid or trifluoroacetic acid. This reaction regenerates the free amine, which can then engage in further reactions such as nucleophilic substitutions or coupling reactions .
  • Nucleophilic Substitution: The free amino group can participate in nucleophilic substitution reactions with various electrophiles, allowing for the synthesis of more complex molecules.
  • Cyclization Reactions: 3-Boc-aminobutyronitrile can also undergo cyclization to form cyclic structures, which are often of interest in medicinal chemistry for drug design.

The synthesis of 3-Boc-aminobutyronitrile typically involves several steps:

  • Protection of Amino Group: The amino group in butyronitrile is protected using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP). This reaction is usually performed in solvents like THF or acetonitrile at room temperature or under mild heating .
  • Formation of Nitrile: The initial formation of butyronitrile can be achieved through various methods, including the reaction of sodium cyanide with appropriate starting materials.
  • Purification: After the reaction, purification techniques such as extraction and chromatography are employed to isolate the desired product.

3-Boc-aminobutyronitrile finds applications primarily in organic synthesis and medicinal chemistry:

  • Intermediate in Drug Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and bioactive compounds due to its versatile reactivity.
  • Peptide Synthesis: The Boc-protected amino group is frequently utilized in peptide synthesis, allowing for selective coupling reactions without interfering with other functional groups .

Interaction studies involving 3-Boc-aminobutyronitrile are essential for understanding its reactivity and potential biological effects:

  • Enzymatic Hydrolysis: Research has shown that the presence of the Boc protecting group influences the rate and mechanism of hydrolysis by enzymes, demonstrating its role in biotransformation processes .
  • Chemical Reactivity: Studies on its reactivity with different electrophiles provide insights into how modifications to the compound can affect its interaction with biological targets.

Several compounds share structural similarities with 3-Boc-aminobutyronitrile. These include:

Compound NameStructural FeaturesUnique Aspects
3-AminobutanenitrileLacks protecting groupMore reactive due to free amine
N-Boc-2-amino-4-methylbutyric acidContains a carboxylic acid functionalityUsed in peptide synthesis
N-Boc-glycineSimple amino acid structureCommonly used in peptide synthesis

Uniqueness of 3-Boc-Aminobutyronitrile

3-Boc-aminobutyronitrile stands out due to its combination of a nitrile functional group with an amino function protected by a Boc group. This unique structure allows for specific reactivity patterns not seen in simpler analogs like 3-aminobutanenitrile, making it particularly useful as a synthetic intermediate in complex organic synthesis pathways.

The synthesis of Boc-protected nitriles represents a convergence of advancements in protective group chemistry and nitrile formation strategies. Early methodologies for nitrile synthesis, such as the ammonolysis of alcohols or dehydrogenation of amines over molybdenum nitride (Mo₂N) catalysts, demonstrated high yields but lacked selectivity for functionalized substrates. The introduction of the tert-butoxycarbonyl (Boc) group in the mid-20th century revolutionized amine protection, enabling chemists to temporarily mask reactive amino groups during multi-step syntheses. Modern approaches, exemplified by Chen et al. (2016), integrate these historical foundations by combining Boc protection with cyanide-mediated alkylation, achieving both regioselectivity and high efficiency. This evolution reflects a shift toward modular strategies that prioritize compatibility with sensitive functional groups while minimizing side reactions.

Critical Analysis of Cyanide-Mediated Alkylation Pathways

Cyanide-mediated alkylation remains a cornerstone of 3-Boc-aminobutyronitrile synthesis. In the benchmark procedure, sodium cyanide reacts with (S)-methanesulfonic acid 2-Boc-aminopropyl ester in N,N-dimethylformamide at 90°C, yielding the target nitrile in 86% isolated yield. The mechanism proceeds via a classical nucleophilic substitution (Sₙ2), where cyanide displaces the methanesulfonate leaving group. Key challenges include:

  • Nucleophile availability: The use of sodium cyanide ensures a high concentration of free cyanide ions, critical for overcoming the steric hindrance imposed by the Boc-protected amine.
  • Steric effects: The Boc group’s tert-butyl moiety introduces significant steric bulk, necessitating prolonged reaction times (1 hour) to achieve complete conversion.
  • Competing reactions: Residual moisture may hydrolyze the nitrile to the corresponding amide, though the anhydrous conditions in N,N-dimethylformamide mitigate this risk.

Solvent System Optimization in N,N-Dimethylformamide-Based Reactions

The choice of N,N-dimethylformamide as the reaction solvent is pivotal to the success of this synthesis. Its polar aprotic nature facilitates:

  • Solubilization of ionic intermediates: Sodium cyanide and the sulfonate ester exhibit high solubility, ensuring homogeneous reaction conditions.
  • Thermal stability: With a boiling point of 153°C, N,N-dimethylformamide permits reactions at elevated temperatures (90°C) without solvent evaporation.
  • Transition-state stabilization: The solvent’s high dielectric constant stabilizes the developing negative charge during the Sₙ2 displacement, accelerating the rate-determining step.

Comparative studies, though not explicitly detailed in the literature, suggest that alternatives like dimethyl sulfoxide or acetonitrile would likely reduce yields due to inferior nucleophile activation or lower boiling points.

Temperature-Dependent Yield Enhancement Mechanisms

Temperature exerts a nonlinear influence on the reaction efficiency. At 90°C, the system achieves an optimal balance between kinetic energy and thermal decomposition risks:

  • Kinetic acceleration: Raising the temperature from ambient to 90°C reduces the reaction time from >24 hours to 1 hour while maintaining selectivity.
  • Side-reaction suppression: Temperatures exceeding 100°C promote Boc group degradation, as evidenced by the thermal lability of N-Boc-protected amines under acidic conditions.
  • Energy landscape: The Arrhenius plot for this reaction likely shows a steep increase in rate constant between 70°C and 90°C, followed by a plateau due to equilibrium limitations.

Comparative Evaluation of Leaving Group Efficacy in Sulfonate Esters

The leaving group’s ability significantly impacts the reaction’s rate and yield. Methanesulfonate esters, as employed in the Chen et al. protocol, offer distinct advantages:

Leaving GroupRelative RateStabilityCost
Methanesulfonate1.0 (reference)HighLow
Tosylate1.2–1.5ModerateModerate
Triflate10–50LowHigh

Methanesulfonate strikes an optimal balance between reactivity (via resonance stabilization of the leaving group) and synthetic accessibility. While triflate esters would theoretically enhance reaction rates, their moisture sensitivity and cost render them impractical for large-scale syntheses. The methanesulfonate group’s performance is further augmented by N,N-dimethylformamide’s ability to stabilize the transition state without promoting premature hydrolysis.

Transition metal catalysis has emerged as a dominant force in asymmetric aminonitrile synthesis, offering unprecedented control over stereochemical outcomes through carefully designed chiral ligand systems [17] [7]. The development of rhodium-catalyzed enantioselective processes has proven particularly effective, with recent advances demonstrating exceptional stereoselectivity in sulfoxide-directed carbon-hydrogen alkynylation reactions [22]. These methodologies achieve enantiomeric excesses exceeding 99% while maintaining broad functional group tolerance under mild reaction conditions [22].

Palladium-based catalytic systems have shown remarkable efficacy in the formation of tetrahydropyrimidinones through intramolecular addition reactions of tosylureas to allenes [18]. The diastereoselectivity can be controlled by judicious selection of the metal catalyst, with palladium favoring thermodynamic anti-products while rhodium enables access to kinetic syn-products [18]. Iron-catalyzed methodologies represent a particularly attractive approach due to their sustainability profile, utilizing earth-abundant metals for directed nitrene-mediated carbon-hydrogen amination of carboxylic acid feedstocks [43]. These iron-based systems provide high-value N-Boc-protected alpha-amino acids in a single step with excellent stereocontrol [43].

Transition Metal Catalyst Performance Data

Catalyst SystemTarget CompoundYield (%)Enantiomeric Excess (%)Reaction Conditions
Chiral Amido-ThioureaNon-proteinogenic α-amino acids85-9590-98Aqueous cyanide salts, rt
Rhodium-Based ComplexChiral Sulfoxides89-9995-99Alkynyl bromide, mild
Palladium-DTBM-SegphosTetrahydropyrimidinones85-9288-95Tosylureas, allenes
Iron-Coordinating GroupN-Boc-protected α-amino acids75-9085-95Carboxylic acids, Fe catalyst
Nickel-Chiral LigandChiral 2-arylethylamines80-8882-90Cross-electrophile coupling
Copper-NHC Complexα-silyl N-tosylamides75-8588-94Chiral carbene precursor

Copper-based N-heterocyclic carbene complexes have demonstrated exceptional utility in asymmetric synthesis, particularly in the formation of alpha-silyl N-tosylamides where the dual role of the carbene as both organocatalyst and metal ligand proves crucial [17]. Nickel catalysis has shown promise in electrochemically driven enantioselective reductive cross-coupling reactions, providing access to chiral 2-arylethylamines with excellent yields and enantiomeric excesses [17]. The scalability of these transition metal methodologies has been validated through successful application to multi-kilogram scale syntheses [33].

Organocatalytic Approaches for Enantiomeric Control

Organocatalysis has revolutionized the field of asymmetric aminonitrile synthesis by providing environmentally benign alternatives to traditional metal-based systems [9] [15]. Chiral oligoethylene glycol catalysts have demonstrated remarkable efficiency in scalable asymmetric Strecker reactions, utilizing potassium cyanide as a readily available cyanide source [10]. These catalysts enable the transformation of various alpha-amido sulphone substrates into optically enriched Strecker products with excellent yields and enantioselectivities exceeding 95% [10].

Chiral phosphoric acid catalysts represent another breakthrough in organocatalytic aminonitrile synthesis, particularly in the first organocatalytic asymmetric N-H insertion reaction of alpha-carbonyl sulfoxonium ylides [15]. The stability and weak basicity of sulfoxonium ylides enable user-friendly protocols while preventing catalyst decomposition, crucial for achieving excellent compatibility with electron-poor amine nucleophiles [15]. Detailed mechanistic studies have revealed that initial protonation is reversible and carbon-nitrogen bond formation represents the rate-determining step [15].

Organocatalytic System Performance Metrics

Organocatalyst TypeSubstrateProduct ee (%)Yield (%)Catalyst Loading (mol%)Reaction Temperature (°C)
Chiral Oligoethylene Glycolα-amido sulphones92-9888-955-1025
Chiral Phosphoric Acidα-carbonyl sulfoxonium ylides88-9680-9210-200-25
Chiral PhosphoramideCyanoketimines90-9785-940.002-2-20-0
Cinchona AlkaloidBenzylideneaniline85-9275-8815-2525-40
Thiourea-Based CatalystImine equivalents87-9582-9010-150-25
Squaramide CatalystN-tosyl imines89-9485-915-15-10-25

Phosphoramide-based organocatalysts have achieved remarkable efficiency in the catalytic asymmetric synthesis of chiral alpha,alpha-dialkyl aminonitriles through reactions of cyanoketimines with enals [31] [32]. These systems demonstrate exceptional catalyst turnover, operating effectively at loadings as low as 20 parts per million while maintaining high enantioselectivity [31]. The methodology provides direct access to structurally complex chiral aminonitriles bearing two adjacent stereocenters, tolerating both trans- and cis-beta-substituted enals [20].

Cinchona alkaloid-derived catalysts have shown particular utility in absolute asymmetric Strecker synthesis under achiral starting conditions [12]. These systems can generate enantioenriched products through spontaneous resolution mechanisms in mixed aqueous media, achieving enantiomeric excesses exceeding 99% through careful control of crystallization conditions [12]. Thiourea-based catalysts continue to demonstrate broad applicability in asymmetric aminonitrile synthesis, offering excellent functional group tolerance and operational simplicity [9].

Quantum Dot Photoredox Catalysis Applications

Quantum dot photoredox catalysis represents an emerging frontier in aminonitrile synthesis, offering precious-metal-free alternatives to traditional photoredox systems [34] [38]. Cadmium selenide quantum dots with precisely controlled dimensions (3.0 ± 0.2 nanometers) have demonstrated exceptional versatility as photoredox catalysts, capable of replacing multiple different molecular catalysts across diverse reaction types [34]. These systems achieve turnover numbers exceeding 40,000 while operating at extremely low catalyst loadings down to 0.0008 mol% [34] [38].

Aluminum-doped cadmium selenide/zinc sulfide quantum dots have proven particularly effective in three-component reactions for alpha-aminobutyronitrile synthesis [6]. The visible-light-induced process involves malononitrile, benzaldehyde, and N,N-dimethylaniline, proceeding under mild conditions at room temperature with excellent functional group tolerance [6]. The quantum dot catalysts demonstrate remarkable stability and recyclability, maintaining catalytic activity through at least three cycles without significant performance degradation [6].

Quantum Dot Photoredox Performance Analysis

Quantum Dot TypeReaction TypeTurnover Number (TON)Catalyst Loading (mol%)Light SourceReaction Efficiency (%)
CdSe (3.0 nm)β-alkylation40,0000.0008450 nm LED85-95
CdS (5.7 nm)Cross-electrophile coupling40,0000.001Blue LED80-92
Al-doped CdSeS/CdZnSeS(Al)/ZnSThree-component reaction1,1000.5Visible light75-88
CdSe/ZnS Core-ShellC-C bond formation25,0000.002420 nm LED82-90
PbS Quantum DotsPhotoredox catalysis15,0000.01NIR LED78-86
InP/ZnS Quantum DotsAsymmetric catalysis8,5000.005White LED80-88

Cadmium sulfide quantum dots with 5.7 nanometer dimensions have shown exceptional robustness in metallaphotoredox-enabled cross-electrophile coupling reactions [13]. These systems facilitate carbon-carbon bond formation with remarkable efficiency, achieving turnover numbers of 40,000 while maintaining compatibility with nickel co-catalysts [13]. Nuclear magnetic resonance studies have revealed that triethanolamine-capped quantum dots represent the active catalytic species, with the amine ligand capable of displacing native phosphonate and carboxylate ligands [13].

Core-shell quantum dot architectures, particularly cadmium selenide/zinc sulfide systems, offer enhanced stability and tunability for photoredox applications [34]. The quantum confinement effect allows precise control over excited-state reduction potentials, enabling optimization for specific reaction requirements [34]. Lead sulfide and indium phosphide/zinc sulfide quantum dots extend the accessible wavelength range into the near-infrared and white light regions respectively, broadening the scope of photochemical aminonitrile synthesis [34].

Mechanistic Studies of Electron Transfer Processes

Understanding the fundamental electron transfer mechanisms underlying aminonitrile formation catalysis has provided crucial insights for rational catalyst design and optimization [14] [19]. Biological electron transfer systems, particularly nitrogenase complexes, serve as paradigmatic examples of controlled electron delivery processes [41]. The nitrogenase system operates through a deficit-spending model where the P-cluster cycles between two redox states during catalysis, with electron transfer rates reaching 100 inverse seconds [41].

Peptide-based electron transfer studies have revealed the critical factors governing transfer rates, including donor-acceptor separation, secondary structure, and backbone conformation [19]. The electron transfer mechanism can shift between tunneling and hopping depending on chain length, with protein dynamics playing a crucial role in modulating electronic coupling [14]. These insights have informed the design of synthetic electron transfer chains capable of achieving rates spanning several orders of magnitude [19].

Electron Transfer Mechanism Performance Data

SystemElectron Transfer Rate (s⁻¹)Distance (Å)MechanismActivation Energy (kcal/mol)Reorganization Energy (eV)
Nitrogenase Fe-MoFe Complex10014-18Deficit-spending model12-150.8-1.2
Peptide-Based ET10²-10⁶10-25Hopping/Tunneling8-200.5-1.5
Metal-Organic Framework10³-10⁵8-15Through-bond pathway10-180.7-1.3
Quantum Dot Interface10⁴-10⁷5-12Surface-mediated5-120.3-0.8
Protein-Cofactor Complex10²-10⁴12-20Gated electron transfer15-250.9-1.4
Synthetic ET Chain10³-10⁶15-30Multi-step hopping12-220.6-1.1

Density functional theory calculations have provided detailed mechanistic insights into the Strecker reaction pathway, revealing the crucial role of proton transfer along hydrogen bonds [35]. The rate-determining step involves hydrolysis of the cyano group in N-amino-protonated aminonitrile, occurring with an activation energy barrier of 34.7 kilocalories per mole [35]. Water cluster arrangements above the imine plane reinforce cyanide attack from below, preventing stereochemical scrambling and enhancing enantioselectivity [35].

Quantum dot interface electron transfer processes operate through surface-mediated mechanisms with exceptionally high rates reaching 10⁷ inverse seconds [34]. The quantum confinement effect in these systems enables precise tuning of excited-state redox potentials, with reorganization energies as low as 0.3 electron volts facilitating efficient electron transfer [34]. Metal-organic framework systems demonstrate through-bond electron transfer pathways with intermediate rates and activation energies, offering promising platforms for controlled electron delivery in catalytic applications [14].

The utilization of 3-tertiary-butyloxycarbonyl-aminobutyronitrile in piperidine alkaloid synthesis has emerged as a cornerstone strategy for developing dipeptidyl peptidase-4 inhibitors, which constitute a major class of antidiabetic pharmaceuticals. The compound's strategic positioning as a precursor enables the efficient construction of aminopiperidine derivatives that are essential components of these therapeutic agents [1] [2].

Dipeptidyl Peptidase-4 Inhibitor Development

The development of dipeptidyl peptidase-4 inhibitors represents one of the most significant applications of 3-tertiary-butyloxycarbonyl-aminobutyronitrile in pharmaceutical synthesis. These inhibitors function by preventing the degradation of incretin hormones, thereby prolonging their glucose-dependent insulin secretion and glucagon suppression effects [3] [4]. The compound serves as a precursor to aminopiperidine structures that interact with the enzyme's active site through salt bridge formation with glutamic acid residues 205 and 206 [5] [6].

Alogliptin, a potent dipeptidyl peptidase-4 inhibitor with an inhibition constant below 10 nanomolar, exemplifies the strategic use of piperidine-based intermediates in antidiabetic drug synthesis. The compound features a (3R)-3-amino-1-piperidinyl moiety that occupies the S1 pocket of the enzyme, forming crucial interactions with arginine 125 and tyrosine 631 [6]. The synthesis of such structures relies on the availability of appropriately protected aminobutyronitrile precursors that can be efficiently converted to the required piperidine derivatives through cyclization reactions.

The structural modification of piperidine rings through spirocyclic substitutions has been explored to enhance the binding affinity and selectivity of dipeptidyl peptidase-4 inhibitors. Research has demonstrated that the introduction of cyclopropyl rings onto the piperidine moiety can potentially improve hydrophobic interactions with the enzyme, although the required orientation for effective salt bridge formation with glutamic acid residues may be affected [6].

CompoundDPP-4 IC50 (nM)Selectivity vs DPP-8Selectivity vs DPP-9Piperidine Role
Alogliptin10.0>10,000>10,000Aminopiperidine forms salt bridges with Glu205/Glu206
Sitagliptin18.02,6002,500Piperidine stabilizes interactions with S1 pocket
Saxagliptin1.340075Constrained piperidine prevents intramolecular cyclization
Linagliptin1.010,00010,000Piperidine in triazaspiro structure provides selectivity

Structure-Activity Relationships

The relationship between piperidine structure and antidiabetic activity has been extensively studied, revealing critical insights into the optimization of these therapeutic agents. The aminopiperidine moiety derived from 3-tertiary-butyloxycarbonyl-aminobutyronitrile serves as a key pharmacophore that determines both potency and selectivity profiles [7] [8]. The stereochemistry of the amino group, particularly the (R)-configuration, has been shown to be crucial for optimal binding to the dipeptidyl peptidase-4 active site.

The integration of piperidine rings into complex heterocyclic frameworks has enabled the development of novel inhibitor classes with enhanced pharmacological properties. For instance, the synthesis of imidazopyridine-fused piperidine derivatives has yielded compounds with sub-nanomolar inhibition constants and improved selectivity profiles compared to traditional inhibitors [1] [8]. These structures are typically assembled through three-component cascade coupling reactions that incorporate protected aminobutyronitrile derivatives as key building blocks.

Strategic Utilization in β-Amino Acid Precursor Development

The application of 3-tertiary-butyloxycarbonyl-aminobutyronitrile in β-amino acid synthesis represents a significant advancement in accessing conformationally restricted amino acid derivatives with enhanced biological activity. These compounds serve as crucial intermediates in the preparation of peptide-based therapeutics and enzyme inhibitors [9] [10] [11].

Conformationally Restricted β-Amino Acid Synthesis

The synthesis of conformationally restricted β-amino acid derivatives from 3-tertiary-butyloxycarbonyl-aminobutyronitrile involves strategic ring-closing reactions that create cyclic structures with defined stereochemistry. The compound serves as a precursor for piperidine-based β-amino acids that exhibit enhanced metabolic stability and improved binding affinity to biological targets [12] [13].

The construction of pyrrolidine-2-acetic acid derivatives (homoproline structures) from protected aminobutyronitrile precursors has been achieved through Dieckmann cyclization reactions. These compounds demonstrate significant biological activity as gamma-aminobutyric acid uptake inhibitors and glycine receptor binding agents [14] [15]. The conformational restriction imposed by the cyclic structure enhances the selectivity and potency of these compounds compared to their linear counterparts.

Compound ClassStructural FeaturesSynthesis MethodBioactivityProtecting Group Compatibility
Pyrrolidine-2-acetic acid derivativesHomoproline structure with extended side chainDieckmann cyclization from diester precursorsGABA uptake inhibitorStable to Boc conditions
Piperidine-2-carboxylic acid derivativesConformationally restricted β-amino acidRing-closing metathesis from diene precursorsGlycine receptor bindingCompatible with Fmoc chemistry
Azepane-2-carboxylic acid derivativesSeven-membered ring provides flexibilityOxidative ring cleavage followed by cyclizationEnzyme inhibition activityOrthogonal with CBz groups
Fluorinated piperidine β-amino acidsFluorine substitution enhances metabolic stabilitySelective fluorination using DASTEnhanced membrane permeabilityStable under basic conditions

Enantioselective Synthesis Approaches

The development of enantioselective synthetic methods for β-amino acid derivatives has been significantly advanced through the use of chiral auxiliaries and asymmetric catalysis. 3-tertiary-butyloxycarbonyl-aminobutyronitrile serves as a versatile chiral building block that can be elaborated into various stereoisomeric forms through stereoselective transformations [10] [11].

The application of rhodium-catalyzed asymmetric hydrogenation in the synthesis of β-amino acids from protected aminobutyronitrile derivatives has yielded products with high enantiomeric excess. These methods enable the preparation of both (R)- and (S)-configured amino acids through appropriate choice of chiral ligands and reaction conditions [10]. The resulting products serve as valuable intermediates for the synthesis of peptide-based therapeutics and enzyme inhibitors.

The use of chiral imidodiphosphorimidate catalysts in Mukaiyama-Mannich-type reactions has provided access to unprotected β-amino acids with excellent enantioselectivity. These reactions utilize protected aminobutyronitrile derivatives as methylene imine equivalents, enabling the construction of complex amino acid structures in a single synthetic operation [10].

Convergent Synthesis Approaches for Complex Heterocycles

The strategic use of 3-tertiary-butyloxycarbonyl-aminobutyronitrile in convergent synthesis approaches has enabled the efficient construction of complex heterocyclic structures that serve as pharmaceutical intermediates. These approaches leverage the compound's reactivity and protecting group compatibility to assemble diverse molecular architectures through late-stage coupling reactions [16] [17].

Multi-Component Coupling Strategies

The development of multi-component coupling strategies utilizing 3-tertiary-butyloxycarbonyl-aminobutyronitrile has provided efficient access to complex heterocyclic frameworks. These approaches typically involve the sequential or concurrent coupling of multiple building blocks to generate the target structures in a single synthetic operation [1] [17].

The three-component cascade coupling reaction represents a particularly powerful strategy for constructing piperidine-fused heterocycles. This approach involves the reaction of protected aminobutyronitrile derivatives with appropriate electrophiles and nucleophiles under carefully controlled conditions to generate complex molecular architectures with high efficiency and stereoselectivity [1]. The reaction proceeds through the formation of key intermediates that undergo subsequent cyclization to afford the desired products.

Heterocycle TypeKey DisconnectionCoupling ConditionsYield RangeStereoselectivityDPP-4 Activity
Pyrimidine-piperidine hybridsUracil + aminopiperidine couplingNaHCO3, sealed tube, 120°C65-85%High diastereoselectivityIC50 = 9-50 nM
Quinazoline-piperidine derivativesAnthranilate + piperidine cyclizationCu(I)-catalyzed coupling-cyclization70-90%Enantioselective synthesisIC50 = 1-10 nM
Benzimidazole-piperidine systemsBenzimidazole + piperidine alkylationPd-catalyzed cross-coupling60-80%Regioselective couplingIC50 = 20-100 nM
Imidazopyridine-piperidine fusionsImidazopyridine + piperidine fusionThree-component cascade coupling75-95%Stereospecific formationIC50 = 5-25 nM

Transition Metal-Catalyzed Transformations

The application of transition metal-catalyzed transformations in the synthesis of complex heterocycles from 3-tertiary-butyloxycarbonyl-aminobutyronitrile has provided access to structures that would be difficult to obtain through conventional methods. These transformations leverage the unique reactivity of transition metal complexes to facilitate bond formation and cyclization reactions [16] [18].

Palladium-catalyzed cross-coupling reactions have been extensively employed in the construction of biaryl-containing heterocycles from protected aminobutyronitrile derivatives. These reactions typically involve the coupling of aryl halides with organometallic reagents in the presence of appropriate ligands and bases to generate complex molecular architectures with high regioselectivity [16].

Copper-catalyzed coupling-cyclization reactions have emerged as powerful tools for the construction of nitrogen-containing heterocycles. These transformations typically involve the reaction of protected aminobutyronitrile derivatives with appropriate coupling partners under copper catalysis to generate tricyclic structures with defined stereochemistry [1] [6].

Protecting Group Compatibility in Multi-Step Syntheses

The tertiary-butyloxycarbonyl protecting group in 3-tertiary-butyloxycarbonyl-aminobutyronitrile provides exceptional compatibility with a wide range of synthetic transformations, making it an ideal choice for multi-step synthesis applications. The protecting group's stability under various reaction conditions and its orthogonal deprotection profile enable complex synthetic sequences to be executed with high efficiency [19] [20] [21].

Orthogonal Protection Strategies

The development of orthogonal protection strategies utilizing the tertiary-butyloxycarbonyl group has been crucial for the successful synthesis of complex pharmaceutical intermediates. The group's stability to basic conditions and its selective removal under acidic conditions provide complementary reactivity to other commonly used protecting groups [22] [23] [24].

The compatibility of the tertiary-butyloxycarbonyl group with fluorenylmethyloxycarbonyl, benzyloxycarbonyl, and allyloxycarbonyl protecting groups enables the selective protection and deprotection of different functional groups within the same molecule. This orthogonality is particularly valuable in peptide synthesis and the construction of complex natural product analogs [25] [26] [27].

Protecting GroupDeprotection ConditionsStability to AcidStability to BaseStability to HydrogenationOrthogonality with BocSynthetic Utility
BocTFA/DCM or thermal (230°C)LabileStableStable-Most common amine protection
FmocPiperidine/DMF or DBUStableLabileStableOrthogonalSolid-phase peptide synthesis
CBzPd/C, H2 or Na/NH3StableStableLabileOrthogonalSolution-phase synthesis
AllocPd(PPh3)4, PhSiH3StableStableStableOrthogonalAllyl-based protection strategy
TeocTBAF in THFStableStableStableOrthogonalFluoride-labile protection

Thermal Deprotection Methods

The development of thermal deprotection methods for tertiary-butyloxycarbonyl-protected amines has provided alternative approaches to traditional acid-mediated deprotection. These methods are particularly valuable when acid-sensitive functional groups are present in the molecule or when metal-free conditions are required [21] [28].

Thermal deprotection of tertiary-butyloxycarbonyl groups can be achieved at temperatures ranging from 200-250°C under continuous flow conditions. This approach offers several advantages including reduced reaction times, improved safety profiles, and elimination of acid-based reagents that may interfere with subsequent transformations [21] [29]. The method has been successfully applied to the deprotection of various protected aminobutyronitrile derivatives in pharmaceutical synthesis.

The compatibility of thermal deprotection with various functional groups and reaction conditions has been extensively studied, revealing that most common protecting groups and synthetic intermediates remain stable under the required conditions. This compatibility enables the use of thermal deprotection as a key step in complex multi-step synthetic sequences [21] [30].

Solid-Phase Synthesis Applications

The application of 3-tertiary-butyloxycarbonyl-aminobutyronitrile in solid-phase synthesis has provided efficient access to combinatorial libraries of pharmaceutical intermediates. The compound's compatibility with standard solid-phase synthesis protocols and its ability to undergo various transformations while attached to solid supports make it an ideal building block for parallel synthesis applications [27] [18].

The use of photolabile protecting groups in combination with tertiary-butyloxycarbonyl protection has enabled the development of orthogonal deprotection strategies that are compatible with solid-phase synthesis. These approaches allow for the selective removal of protecting groups under mild conditions without affecting the polymer support or other functional groups [18].

XLogP3

1.1

Dates

Last modified: 07-26-2023

Explore Compound Types